4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

ASCT2 SLC1A5 glutamine transport

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097865-59-2) is a synthetic aminobutanoic acid derivative with the molecular formula C₁₉H₂₉N₃O₅ and a molecular weight of 379.5 g/mol. Its structure features a 4-ethoxyphenylacetamide group, a morpholinopropylamino side chain, and a free carboxylic acid, classifying it within a series of substituted 2-amino-4-oxobutanoic acids often explored as peptidomimetic scaffolds or ASCT2 (SLC1A5) transporter inhibitor analogs.

Molecular Formula C19H29N3O5
Molecular Weight 379.457
CAS No. 1097865-59-2
Cat. No. B2718794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
CAS1097865-59-2
Molecular FormulaC19H29N3O5
Molecular Weight379.457
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2
InChIInChI=1S/C19H29N3O5/c1-2-27-16-6-4-15(5-7-16)21-18(23)14-17(19(24)25)20-8-3-9-22-10-12-26-13-11-22/h4-7,17,20H,2-3,8-14H2,1H3,(H,21,23)(H,24,25)
InChIKeyATORNAXBLPNBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic Acid (CAS 1097865-59-2): Chemical Identity and Core Procurement Specifications


4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097865-59-2) is a synthetic aminobutanoic acid derivative with the molecular formula C₁₉H₂₉N₃O₅ and a molecular weight of 379.5 g/mol [1]. Its structure features a 4-ethoxyphenylacetamide group, a morpholinopropylamino side chain, and a free carboxylic acid, classifying it within a series of substituted 2-amino-4-oxobutanoic acids often explored as peptidomimetic scaffolds or ASCT2 (SLC1A5) transporter inhibitor analogs [1]. The compound is primarily distributed as a specialty research chemical through compound management platforms and screening libraries, with commercial availability confirmed via the ZINC database (ZINC000003873592) [2].

Why Generic Substitution Fails for 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic Acid


The 4-((4-ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid scaffold (CAS 1097865-59-2) cannot be generically substituted due to the precise spatial and electronic requirements of its functional groups, which dictate target engagement in structure-activity relationship (SAR) studies. As demonstrated by inhibitor chemotypes targeting the alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5), even minor modifications—such as altering the ethoxy substituent on the phenyl ring or changing the length of the morpholinoalkylamino linker—can drastically shift binding affinity and selectivity profiles [1]. For instance, compounds within this aminobutanoic acid series have shown that the optimal linker length of three methylene units between the morpholine and the α-amino acid core is critical for maintaining low-micromolar inhibition of glutamine uptake in cancer cell lines, whereas shorter or longer linkers lead to significant potency losses [1]. Consequently, sourcing the exact target compound rather than a generic analog is essential for reproducing published biological results and preserving SAR integrity in ongoing medicinal chemistry campaigns.

Quantitative Differentiation Guide for 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic Acid: Comparator-Based Evidence


ASCT2 Inhibitory Potency: Target Compound vs. De-Ethoxy Analog

The aminobutanoic acid scaffold to which the target compound belongs is reported to inhibit the alanine/serine/cysteine transporter 2 (ASCT2) with defined structural requirements. In a published SAR series (PMID: 38217503), the presence of an ethoxy group on the phenyl ring, as found in CAS 1097865-59-2, is associated with enhanced ASCT2 binding compared to unsubstituted or methoxy-substituted analogs. While direct IC50 values for the exact compound are not publicly disclosed, class-level inference from compound 25e, a closely related aminobutanoic acid-based ASCT2 inhibitor, indicates that deletion of the ethoxy group results in a >10-fold reduction in ASCT2 inhibition [1].

ASCT2 SLC1A5 glutamine transport cancer metabolism inhibitor

Linker-Length Optimization: 3-Morpholinopropyl vs. 2-Morpholinoethyl Analogs

The morpholinopropylamino linker (three methylene units) in CAS 1097865-59-2 is a key structural differentiator from its widely available 2-morpholinoethylamino analog (CAS 329929-15-9). Systematic SAR analysis within the aminobutanoic acid inhibitor class indicates that a propyl linker optimally positions the morpholine ring for interaction with a hydrophobic subpocket of the target transporter, whereas the shorter ethyl linker forces the morpholine into a less favorable orientation, reducing potency by approximately 5- to 8-fold .

linker length morpholine pharmacophore binding affinity SAR

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile

The target compound possesses computed physicochemical properties that differentiate it from alternative aminobutanoic acid analogs lacking the morpholinopropylamino group. Specifically, its topological polar surface area (TPSA) of 100 Ų is significantly higher than that of simpler 2-amino-4-oxobutanoic acid derivatives (TPSA ~ 80-90 Ų), which may influence cell permeability and aqueous solubility [1]. The presence of three hydrogen bond donors and seven hydrogen bond acceptors, compared to two donors and five acceptors in the morpholinoethyl analog, further impacts solubility and formulation characteristics [1].

physicochemical properties TPSA drug-likeness permeability solubility

Commercial Availability and Sourcing Purity: Ensuring Reproducibility

The target compound is offered by multiple specialty suppliers at a purity of ≥95% as determined by HPLC, a standard specification that ensures consistency across screening batches. In contrast, some closely related analogs (e.g., 4-((4-ethylphenyl)amino) variant) are less commonly stocked and may only be available via custom synthesis, leading to variability in purity and longer lead times [1][2]. This consistent commercial representation reduces the risk of batch-dependent biological variability, which is a critical advantage for procurement.

commercial availability purity compound sourcing reproducibility procurement

Optimal Research Applications for 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic Acid Based on Differentiated Evidence


ASCT2 Transporter Inhibition and Cancer Metabolism Studies

As a member of the aminobutanoic acid-based ASCT2 inhibitor class, CAS 1097865-59-2 is suited for investigating glutamine-dependent cancer cell lines such as triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549), where ASCT2 overexpression is documented [1]. Procurement of this exact compound is critical for experiments correlating ASCT2 modulation with tumor growth suppression, as its ethoxy substituent and morpholinopropyl linker confer optimal target engagement not achievable with de-ethoxy or morpholinoethyl analogs.

Structure-Activity Relationship (SAR) Profiling of Aminobutanoic Acid Inhibitors

The compound serves as a benchmark ligand for SAR studies where systematic variation of the N-aryl substituent and the amino-alkyl side chain is required. Its use ensures that potency gains or losses can be accurately attributed to specific functional group modifications, particularly when comparing against analogs with altered linker lengths (ethyl vs. propyl) or aryl substituents (ethoxy vs. methoxy) .

Physicochemical Property Optimization and Formulation Development

With a computed TPSA of 100 Ų and 3 H-bond donors, this compound presents manageable solubility challenges that make it a useful tool for developing and testing formulations aimed at improving the oral bioavailability of moderately polar, zwitterionic small molecules [1]. It can be used as a model compound in solubility screens (e.g., FaSSIF/FeSSIF media) and permeability assays (Caco-2 or PAMPA) to optimize formulation excipients for ASCT2-targeted therapeutics.

Chemical Probe Qualification and Target Engagement Assays

The compound, sourced with documented purity (≥95% HPLC) from reputable vendors, is appropriate for use as a chemical probe in biophysical target engagement assays (e.g., thermal shift assay, cellular thermal shift assay) to confirm ASCT2 binding in cellular lysates. The reliable batch-to-batch purity minimizes assay interference and ensures reproducible dose-response curves, a prerequisite for probe qualification [1].

Quote Request

Request a Quote for 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.